N-propyl-9H-purin-6-amine

Description

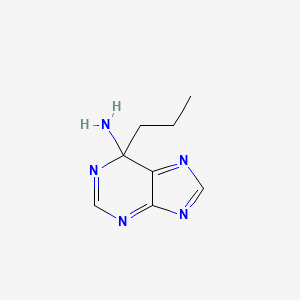

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAUYDNALIJKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879178 | |

| Record name | ADENINE,N6-PROPYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-propyl-9H-purin-6-amine: Structure, Properties, and Scientific Significance

This guide provides a comprehensive technical overview of N-propyl-9H-purin-6-amine, a substituted purine derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Due to the ambiguity of the nomenclature, this document will address both primary isomers: N6-propyl-9H-purin-6-amine and 9-propyl-9H-purin-6-amine. The purine scaffold is a cornerstone in numerous biological processes, and its derivatives have been extensively explored for therapeutic applications, including antiviral and anticancer agents.[1][2] This guide will delve into the chemical structure, physicochemical properties, synthesis, and known biological context of these compounds, providing a foundational resource for scientific investigation.

Chemical Structure and Isomerism

The molecular formula for N-propyl-9H-purin-6-amine is C8H11N5, with a molecular weight of approximately 177.21 g/mol .[3][4] The core of the molecule is a purine ring system, which is a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The propyl substituent can be located at two primary positions, leading to two distinct isomers with potentially different chemical and biological properties.

-

9-propyl-9H-purin-6-amine: In this isomer, the n-propyl group is attached to the nitrogen at position 9 of the purine ring. This modification can influence the molecule's interaction with biological targets by altering its steric and electronic profile.

-

N6-propyl-9H-purin-6-amine (6-propylaminopurine): Here, the n-propyl group is bonded to the exocyclic amino group at position 6 of the purine ring. Substitutions at the N6 position are known to play a crucial role in the affinity and selectivity of purine derivatives for adenosine receptors.[5]

To avoid ambiguity, it is crucial for researchers to specify the exact isomer in their work, using either the IUPAC name or the CAS number.

Physicochemical Properties

| Property | 9-propyl-9H-purin-6-amine | N6-propyl-9H-purin-6-amine |

| Molecular Formula | C8H11N5 | C8H11N5 |

| Molecular Weight | 177.21 g/mol [3] | 177.21 g/mol |

| IUPAC Name | 9-propylpurin-6-amine[3] | N-propyl-9H-purin-6-amine |

| CAS Number | 707-98-2[3] | 16370-58-4 |

| XLogP3 | 0.7[3] | 1.1 |

| Hydrogen Bond Donors | 1[3] | 2 |

| Hydrogen Bond Acceptors | 4[3] | 4 |

| Topological Polar Surface Area | 69.6 Ų[3] | 75.5 Ų |

Data for N6-propyl-9H-purin-6-amine is based on available information for related compounds and computational models, as specific experimental values are not widely published.

The differences in hydrogen bond donor count and topological polar surface area suggest potential variations in solubility and membrane permeability between the two isomers. The presence of a crystal structure for 9-propyl-9H-purin-6-amine (CCDC Number: 659665) provides a solid-state conformation that can be used for computational modeling and structure-based drug design.[3]

Synthesis of N-propyl-9H-purin-6-amine Isomers

The synthesis of N-substituted purines is a well-established area of organic chemistry. The most common approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the desired position on the purine ring.

General Synthesis of 9-propyl-9H-purin-6-amine

The synthesis of 9-substituted purines often starts from adenine or a protected adenine derivative. A typical synthetic route is outlined below:

Caption: General synthetic scheme for 9-propyl-9H-purin-6-amine.

Experimental Protocol:

-

Reaction Setup: To a solution of adenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Alkylation: Add an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the reaction mixture.

-

Reaction Conditions: Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 9-propyl-9H-purin-6-amine. It is important to note that this reaction can also produce the 7-propyl isomer, and careful purification is necessary to isolate the desired product.

General Synthesis of N6-propyl-9H-purin-6-amine

The synthesis of N6-substituted purines typically begins with a 6-halopurine, most commonly 6-chloropurine.

Caption: General synthetic pathway for N6-propyl-9H-purin-6-amine.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-chloropurine in a suitable solvent, such as ethanol or isopropanol.

-

Nucleophilic Substitution: Add an excess of n-propylamine to the solution. A tertiary amine base, such as triethylamine, can be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization or column chromatography to afford pure N6-propyl-9H-purin-6-amine.

Biological Activity and Potential Applications

Substituted purines are a rich source of biologically active molecules. Their structural similarity to endogenous nucleobases allows them to interact with a wide range of biological targets, including enzymes and receptors.

Adenosine Receptor Modulation

Adenosine receptors, which are G protein-coupled receptors, are key targets for many purine derivatives. There are four subtypes: A1, A2A, A2B, and A3.[6] N6-substituted adenosines are well-known for their potent activity at these receptors. While specific data for N-propyl-9H-purin-6-amine is limited, the introduction of a propyl group at the N6 position is expected to influence its binding affinity and selectivity for adenosine receptor subtypes.[5] The modulation of these receptors has therapeutic implications in a variety of conditions, including cardiovascular diseases, inflammation, and neurological disorders.

Antitumor and Antiviral Potential

Many purine analogs have been investigated as antimetabolites for cancer and viral therapies.[1][2] These compounds can interfere with nucleic acid synthesis and other metabolic pathways essential for cell proliferation. For instance, 9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir), a well-known antiviral drug, is a 9-substituted adenine derivative.[7][8] While the specific antitumor or antiviral activity of N-propyl-9H-purin-6-amine has not been extensively reported, its structural features warrant investigation in these areas.

Other Biological Activities

Derivatives of 6,9-disubstituted purines have been reported to possess antibacterial and antileishmanial properties.[2] The specific biological profile of N-propyl-9H-purin-6-amine would need to be determined through systematic screening in various biological assays.

Characterization and Quality Control

For any research or development application, rigorous characterization of the synthesized compound is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure, including the position of the propyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule.

-

Melting Point: The melting point is a crucial indicator of purity.

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound.

Future Directions

N-propyl-9H-purin-6-amine represents a class of compounds with significant potential for further investigation. Future research should focus on:

-

Systematic Biological Screening: A comprehensive evaluation of both isomers against a panel of biological targets, including adenosine receptors, kinases, and various cancer cell lines and viruses.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with variations in the alkyl chain length and substitution patterns on the purine ring to understand the structural requirements for optimal activity.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

-

Computational Modeling: Molecular docking and dynamics simulations to predict the binding modes of these compounds with their biological targets and guide the design of more potent and selective analogs.

References

- Drug Information, Uses, Side Effects, Chemistry. (n.d.). 9-[2-(phosphonomethoxy)propyl]adenine. DrugBank.

- National Center for Biotechnology Information. (n.d.). 9-Propyl-9h-purin-6-amine. PubChem.

- De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1989). A novel selective broad-spectrum anti-DNA virus agent.

- Naesens, L., Balzarini, J., & De Clercq, E. (1999). Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice. Antimicrobial Agents and Chemotherapy, 43(11), 2824–2828.

- National Center for Biotechnology Information. (n.d.). 9-isopropyl-9H-purin-6-amine. PubChem.

- Deeks, S. G., Collier, A., Lalezari, J., Cundy, K., & Rooney, J. F. (1998). Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults. Antimicrobial Agents and Chemotherapy, 42(9), 2380–2384.

- Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955.

- Wu, M., El-Kattan, Y., Lin, T. H., Ghosh, A., Vadlakonda, S., Kotian, P. L., Babu, Y. S., & Chand, P. (2005). Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1543–1568.

- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2000). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry Letters, 10(15), 1731–1734.

- Wu, M., El-Kattan, Y., Lin, T. H., Ghosh, A., Vadlakonda, S., Kotian, P. L., Babu, Y. S., & Chand, P. (2005). Synthesis of N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1597–1611.

- National Center for Biotechnology Information. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. PubChem.

- Gotor, V., García-Prats, J., & Bastida, A. (2009). Synthesis and biological activity of novel N6-substituted and 2,N6-disubstituted adenine ribo- and 3'-C-methyl-ribonucleosides as antitumor agents. Bioorganic & Medicinal Chemistry, 17(17), 6331–6337.

- Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2759.

- Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine.

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264.

- Doležal, K., Popa, I., Zatloukal, M., Lenobel, R., Hradecká, D., Vojtešek, B., Uldrijan, S., Mlejnek, P., Werbrouck, S., & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry, 15(11), 3737–3747.

- Dutta, S. P., Hong, C. I., Tritsch, G. L., Cox, C., Parthasarathy, R., & Chheda, G. B. (1977). Synthesis and biological activities of some N6- and N9-carbamoyladenines and related ribonucleosides. Journal of Medicinal Chemistry, 20(12), 1598–1607.

- Mary, Y., & Jayaprakash, P. (2021). Crystallographic investigation, Hirshfeld surface analysis, NLO characterization and experimental spectral (UV and NMR) studies with DFT probe on(R)-9-(2-hydroxy propyl)adenine. Journal of Molecular Structure, 1230, 129881.

- Laloue, M., & Fox, J. E. (1973). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 52(6), 627–631.

- Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists. Journal of Medicinal Chemistry, 35(3), 407–415.

- National Center for Biotechnology Information. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. PubChem.

- van der Wenden, E. M., van der Es, D., Lemos, R. J., Lenselink, E. B., Heitman, L. H., & van der Stelt, M. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(16), 11367–11379.

- National Center for Biotechnology Information. (n.d.). 9-[3-(Cyclopropylmethoxy)propyl]purin-6-amine. PubChem.

- Gmeiner, P., & Retz, W. (2004). Synthesis and X-ray study of the 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid. Journal of Peptide Research, 63(5), 391–398.

- Steklov, M. Y., Krivolapov, D. B., Gimalova, F. A., & Mironov, V. F. (2012). Facile Synthesis of 8-Azido-6-Benzylaminopurine.

- Saitkulov, F., & et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 401, 02022.

- van der Wenden, E. M., van der Es, D., Lemos, R. J., Lenselink, E. B., Heitman, L. H., & van der Stelt, M. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(16), 11367–11379.

- Zatloukal, M., Doležal, K., De Diego, N., Hradilová, I., Vojtešek, B., Lenobel, R., Popa, I., & Strnad, M. (2008). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 16(21), 9578–9586.

- El-Gendy, M. A., & El-Gharably, A. A. (2003). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Archiv der Pharmazie, 336(6), 285–290.

- Kim, J., Wessling, M. E., Melman, A., Gao, Z. G., & Jacobson, K. A. (2007). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorganic & Medicinal Chemistry, 15(14), 4816–4827.

- Acelas, M. I., Kouznetsov, V. V., & Echeverri, D. A. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and energy framework calculations of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine.

- Smolarek, S., Rijs, A. M., Buma, W. J., & Drabbels, M. (2010). Absorption spectroscopy of adenine, 9-methyladenine, and 2-aminopurine in helium nanodroplets. Physical Chemistry Chemical Physics, 12(48), 15600–15606.

Sources

- 1. 9-[2-(phosphonomethoxy)propyl]adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-isopropyl-9H-purin-6-amine | C8H11N5 | CID 414707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-propyl-9H-purin-6-amine from 6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-9H-purin-6-amine, also known as N6-propyladenine, belongs to the class of N6-substituted purine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Purine analogs are fundamental components of nucleic acids and coenzymes, and modifications to the purine core can lead to compounds with potent therapeutic properties, including antiviral, anticancer, and immunomodulatory effects. The synthesis of N-propyl-9H-purin-6-amine from the readily available starting material, 6-chloropurine, is a key process for accessing this and other related N6-alkylated purine analogs for further investigation and development.

This technical guide provides a comprehensive overview of the synthesis of N-propyl-9H-purin-6-amine, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights to successfully perform this synthesis in a laboratory setting.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-propyl-9H-purin-6-amine from 6-chloropurine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring. The chlorine atom at this position serves as a good leaving group, facilitating the substitution.

The purine ring itself is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The electronegative nitrogen atoms within the bicyclic structure withdraw electron density from the carbon atoms, further activating the ring towards substitution, particularly at the C2 and C6 positions which bear leaving groups.[1][2]

The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination process.[3]

-

Addition of the Nucleophile: The n-propylamine attacks the C6 carbon of 6-chloropurine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the purine ring system.[3]

-

Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the expulsion of the chloride ion, yielding the final product, N-propyl-9H-purin-6-amine.

The overall reaction is illustrated in the workflow diagram below.

Caption: General workflow of the SNAr reaction for the synthesis of N-propyl-9H-purin-6-amine.

Experimental Protocol

This protocol is adapted from established procedures for the reaction of 6-chloropurines with alkylamines.[4] It provides a robust method for the synthesis of N-propyl-9H-purin-6-amine.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 5334-28-1 | White to off-white crystalline powder |

| n-Propylamine | C₃H₉N | 59.11 | 107-10-8 | Colorless liquid, strong ammonia-like odor |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Clear, colorless liquid |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Clear, colorless liquid |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropurine (e.g., 1.0 g, 6.47 mmol).

-

Solvent and Reagent Addition: To the flask, add absolute ethanol (e.g., 20 mL) to dissolve or suspend the 6-chloropurine. Subsequently, add an excess of n-propylamine (e.g., 5 equivalents, 32.35 mmol, 2.66 mL). The use of excess amine helps to drive the reaction to completion and also acts as a base to neutralize the hydrochloric acid formed as a byproduct.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess n-propylamine under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot acetone and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to a constant weight.

Caption: A step-by-step experimental workflow for the synthesis of N-propyl-9H-purin-6-amine.

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized N-propyl-9H-purin-6-amine.

Purification

Recrystallization from acetone is a generally effective method for purifying the final product. For less pure samples, column chromatography on silica gel using a gradient of dichloromethane and methanol may be necessary.

Characterization

The structure and purity of N-propyl-9H-purin-6-amine can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the N-CH₂) and the purine ring protons (two singlets in the aromatic region). The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N-propyl-9H-purin-6-amine (177.21 g/mol ).[5] |

| Purity (HPLC) | High-performance liquid chromatography can be used to determine the purity of the final compound, which should ideally be >95%. |

Process Optimization and Troubleshooting

Several factors can be adjusted to optimize the synthesis of N-propyl-9H-purin-6-amine:

-

Solvent: While ethanol is a common choice, other polar protic solvents like n-propanol or isopropanol can also be used.[6] The choice of solvent can influence the reaction rate and the solubility of the starting material and product.

-

Base: Although excess n-propylamine can serve as the base, the addition of a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) can be beneficial, especially if a stoichiometric amount of the primary amine is desired.[7]

-

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. Microwave-assisted heating can significantly reduce the reaction time.[7]

-

Purification: If recrystallization does not yield a product of sufficient purity, column chromatography is a reliable alternative. A gradient elution from a non-polar solvent to a more polar solvent system is usually effective.

Troubleshooting:

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after an extended period, ensure that the reaction temperature is at reflux and consider adding more equivalents of n-propylamine or a stronger non-nucleophilic base.

-

Low Yield: Low yields can result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful handling during recrystallization.

-

Impure Product: If the final product is impure, repeat the recrystallization process or perform column chromatography.

Conclusion

The synthesis of N-propyl-9H-purin-6-amine from 6-chloropurine via nucleophilic aromatic substitution is a straightforward and efficient method for obtaining this valuable purine derivative. By understanding the underlying reaction mechanism and carefully following the experimental protocol, researchers can reliably produce this compound in good yield and high purity. The ability to synthesize and purify N-propyl-9H-purin-6-amine opens the door to further exploration of its biological properties and its potential as a lead compound in drug discovery programs.

References

-

PrepChem. Synthesis of 6-Propylamino-9-veratrylpurine. Available from: [Link]

-

Stadlwieser, J., et al. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. 2008, 13(3), 613-624. Available from: [Link]

-

PubChem. 9-Propyl-9h-purin-6-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4405781A - Method for preparing salts of 6-chloropurine.

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

ChemHelp ASAP. SNAr reaction mechanism. YouTube. Available from: [Link]

-

ChemHelp ASAP. SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

N-propyl-9H-purin-6-amine mechanism of action in cells

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of N-propyl-9H-purin-6-amine

Abstract

N-propyl-9H-purin-6-amine is an N6-substituted purine analog. While the specific cellular activities of this molecule are not extensively documented in publicly available literature, its structural similarity to a class of well-characterized bioactive molecules, such as cytokinins and cyclin-dependent kinase (CDK) inhibitors, provides a strong foundation for hypothesizing its mechanism of action. This guide presents a comprehensive framework for the systematic investigation of N-propyl-9H-purin-6-amine's cellular effects. It is designed for researchers in cell biology and drug discovery, providing both the theoretical basis and practical experimental workflows to dissect its molecular targets and downstream signaling pathways. The methodologies outlined herein are designed to be self-validating, ensuring a rigorous and robust elucidation of the compound's biological function.

Introduction: The Scientific Rationale

The purine scaffold is a privileged structure in chemical biology and medicinal chemistry, forming the core of essential biomolecules like nucleosides and cofactors. Chemical modification of the purine ring has yielded a plethora of compounds with diverse pharmacological activities. The N6 position of adenine, in particular, has been a fertile site for substitution, leading to the discovery of molecules that modulate fundamental cellular processes.

N-propyl-9H-purin-6-amine, by virtue of its N6-propyl substituent, belongs to this important class of compounds. Its structural congeners are known to interact with a variety of protein targets, most notably protein kinases and components of the cell cycle machinery. Therefore, it is reasonable to hypothesize that N-propyl-9H-purin-6-amine may exert its cellular effects through one or more of the following mechanisms:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Many N6-substituted purines are potent inhibitors of CDKs, enzymes that are central to the regulation of the cell cycle. By competing with ATP for the kinase binding pocket, these compounds can induce cell cycle arrest and, in some cases, apoptosis.

-

Modulation of Cytokinin Signaling: In plant biology, N6-substituted adenines are well-known cytokinins that regulate cell division and differentiation. While less common, interactions with human proteins that share structural homology with plant cytokinin receptors are a possibility.

-

Interaction with other ATP-binding Proteins: The purine core mimics the adenine moiety of ATP, suggesting that N-propyl-9H-purin-6-amine could potentially interact with a broader range of ATP-utilizing enzymes, including other kinases, ATPases, or metabolic enzymes.

This guide will provide a step-by-step approach to systematically test these hypotheses.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The first phase of investigation aims to broadly characterize the cellular effects of N-propyl-9H-purin-6-amine and to narrow down its potential target class.

Cell Viability and Proliferation Assays

The initial step is to determine the compound's effect on cell viability and proliferation across a panel of representative cell lines (e.g., a cancer cell line panel such as the NCI-60, and a non-transformed cell line like hTERT-RPE1).

Experimental Protocol: Cell Viability Assessment using a Resazurin-based Assay

-

Cell Seeding: Plate cells in 96-well plates at a density that ensures logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of N-propyl-9H-purin-6-amine in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 1 nM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

-

Resazurin Addition: Add a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Reading: Measure the fluorescence of the reduced resorufin product using a plate reader (typically with excitation at ~560 nm and emission at ~590 nm).

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viable cells against the log of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the GI50 (concentration for 50% inhibition of growth).

Interpretation of Results: A potent GI50 value (e.g., in the low micromolar or nanomolar range) in cancer cell lines would suggest a potential anti-proliferative or cytotoxic effect, warranting further investigation into cell cycle arrest and apoptosis.

Cell Cycle Analysis

If the compound exhibits anti-proliferative activity, the next logical step is to determine if this is due to an arrest at a specific phase of the cell cycle.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cells in 6-well plates with N-propyl-9H-purin-6-amine at concentrations around the GI50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Causality behind Experimental Choices: The choice of propidium iodide staining is based on its ability to stoichiometrically bind to DNA, providing a clear readout of the DNA content per cell. An accumulation of cells in a specific phase (e.g., G1 or G2/M) would strongly suggest an interference with the cell cycle machinery, pointing towards potential CDK inhibition.

Diagram: Proposed Initial Investigation Workflow

Caption: Proposed mechanism of G1 arrest via CDK2 inhibition.

Phase 3: Downstream Pathway Analysis and Functional Validation

The final phase connects target engagement to the observed cellular phenotype by examining downstream signaling events.

Analysis of Phospho-protein Levels

If N-propyl-9H-purin-6-amine is a kinase inhibitor, it should decrease the phosphorylation of its direct substrates in cells.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

-

Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-6 hours) and then lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate (e.g., phospho-Rb, a substrate of CDK2) and for the total amount of the substrate protein.

-

Detection and Analysis: Use a chemiluminescent or fluorescent detection method and quantify the band intensities. A decrease in the ratio of the phosphorylated substrate to the total substrate in compound-treated cells validates the on-target effect.

Trustworthiness through Self-Validation: The combination of in vitro kinase profiling, cellular target engagement (CETSA), and downstream phospho-protein analysis creates a self-validating system. A positive result in all three assays provides strong evidence for the proposed mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidate the mechanism of action of N-propyl-9H-purin-6-amine. By progressing from broad phenotypic screening to specific target identification and downstream pathway analysis, researchers can build a comprehensive understanding of this novel compound's biological activity. Future studies could involve chemoproteomics to identify a wider range of potential binding partners, the generation of resistant cell lines to identify the primary target through genetic analysis, and in vivo studies to assess its efficacy and safety in preclinical models. This structured approach will ensure that the investigation is both efficient and scientifically rigorous, ultimately revealing the therapeutic potential of N-propyl-9H-purin-6-amine.

References

-

Title: Cell-based assays for high-throughput screening. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

-

Title: Comprehensive Kinase Profiling by an In-solution Competition Binding Assay. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cell cycle analysis by flow cytometry. Source: Current Protocols in Molecular Biology URL: [Link]

-

Title: NCI-60 Drug-Screening Program: A Public Resource for Cancer Research. Source: Cancer Research URL: [Link]

Spectroscopic Characterization of N-propyl-9H-purin-6-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Analytical Imperative in Purine Analogue Development

N-propyl-9H-purin-6-amine belongs to the vast and therapeutically significant class of 6,9-disubstituted purines. These scaffolds are integral to numerous drug discovery programs, targeting a range of conditions from oncological to viral diseases. The biological activity of these molecules is exquisitely sensitive to their substitution patterns, making unambiguous structural confirmation a cornerstone of any development pipeline. The efficacy of a synthetic route and the purity of the resulting compound are not merely academic points; they are critical variables that dictate downstream biological and toxicological outcomes.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of N-propyl-9H-purin-6-amine. Moving beyond a simple recitation of data, we will explore the causality behind analytical choices, establish self-validating experimental workflows, and interpret the resulting data with a focus on structural elucidation. This document is designed for the research scientist who requires not just the data, but a robust understanding of its acquisition and meaning.

Molecular Structure and Analytical Overview

A logical workflow is essential for the efficient and accurate characterization of a newly synthesized compound. The process begins with a reliable synthesis, followed by purification and subsequent analysis by a suite of orthogonal spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the target molecule.

Caption: Overall workflow for the synthesis and structural confirmation of N-propyl-9H-purin-6-amine.

Part 1: Synthesis and Sample Preparation

A robust analytical campaign begins with a high-quality sample. The most common and effective route to N-substituted purines is the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor.

Experimental Protocol: Synthesis of N-propyl-9H-purin-6-amine

-

Reactant Preparation: To a solution of 6-chloro-9H-purine (1.0 eq) in n-butanol (10 mL/mmol), add n-propylamine (2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). The use of an excess of the amine and an external base is crucial to drive the reaction to completion and to scavenge the HCl byproduct, which could otherwise protonate the product and starting materials, impeding the reaction.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and stir under an inert atmosphere (N2 or Ar) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO3) to remove acidic impurities and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM (e.g., 0% to 10% MeOH).

-

Final Product: Combine the pure fractions, concentrate under vacuum, and dry thoroughly to yield N-propyl-9H-purin-6-amine as a solid.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For N-propyl-9H-purin-6-amine, both ¹H and ¹³C NMR are essential.

Causality in Experimental Design

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for this molecule. Its high polarity ensures dissolution, and, importantly, its ability to form hydrogen bonds slows the exchange rate of the amine (N-H) protons, often allowing them to be observed as distinct, and sometimes coupled, signals. This is a significant advantage over solvents like chloroform-d, where such protons are often broad and uninformative. Tetramethylsilane (TMS) is added as the internal standard for referencing the chemical shifts to 0 ppm.[1]

Caption: Structure of N-propyl-9H-purin-6-amine with IUPAC numbering.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.21 | Singlet | 1H | H-2 | The C-2 proton is adjacent to two nitrogen atoms in the electron-deficient pyrimidine ring, resulting in a significant downfield shift. |

| ~8.15 | Singlet | 1H | H-8 | The C-8 proton of the imidazole ring is also deshielded, typically appearing slightly upfield of the H-2 proton. |

| ~7.15 | Broad Triplet | 1H | N⁶-H | The amine proton signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Its coupling to the adjacent CH₂ group may be observable. |

| ~4.18 | Triplet | 2H | N⁹-CH₂ | This methylene group is directly attached to the purine ring nitrogen (N9), causing a downfield shift. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~3.35 | Quartet (or m) | 2H | N⁶-CH₂ | This methylene group is attached to the exocyclic amine (N6). It is deshielded by the nitrogen but less so than the N9-CH₂. It will be coupled to both the N-H and the adjacent CH₂. |

| ~1.85 | Sextet | 2H | -CH₂-CH₂ -CH₃ | The central methylene of the propyl group, coupled to the two adjacent CH₂ groups, resulting in a sextet. |

| ~1.58 | Sextet | 2H | -CH₂-CH₂ -CH₃ | The central methylene of the propyl group attached to N6. |

| ~0.90 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl group of the N9-propyl chain, appearing as a triplet due to coupling with the adjacent CH₂. |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl group of the N6-propyl chain. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~156.0 | C-6 | Carbon attached to the exocyclic amine, appearing significantly downfield. |

| ~152.5 | C-2 | Aromatic CH carbon in the electron-poor pyrimidine ring. |

| ~148.0 | C-4 | Quaternary carbon at the fusion of the two rings, deshielded by adjacent nitrogens. |

| ~141.0 | C-8 | Aromatic CH carbon in the imidazole ring. |

| ~119.0 | C-5 | Quaternary carbon at the ring fusion, typically the most upfield of the aromatic carbons. |

| ~45.5 | N⁹-CH₂ | Aliphatic carbon directly attached to the ring nitrogen. |

| ~41.0 | N⁶-CH₂ | Aliphatic carbon attached to the exocyclic nitrogen. |

| ~22.5 | -CH₂ -CH₃ (N⁹) | Central carbon of the N9-propyl group. |

| ~22.0 | -CH₂ -CH₃ (N⁶) | Central carbon of the N6-propyl group. |

| ~11.5 | -CH₃ (N⁹) | Terminal methyl carbon of the N9-propyl group. |

| ~11.0 | -CH₃ (N⁶) | Terminal methyl carbon of the N6-propyl group. |

Part 3: Infrared (IR) Spectroscopy

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid N-propyl-9H-purin-6-amine sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine (N⁶-H) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Purine C-H) | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl C-H) | Strong |

| ~1640 | C=N / C=C Stretch | Purine Ring System | Strong |

| ~1580 | N-H Bend | Secondary Amine (N⁶-H) | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

The IR spectrum is a powerful confirmatory tool. The presence of a distinct N-H stretch around 3330 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ is a key indicator of the successful incorporation of the N-propyl group onto the purine core.[2][3]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid. The acid is crucial as it facilitates the protonation of the analyte.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

Predicted Mass Spectral Data

The molecular formula of N-propyl-9H-purin-6-amine is C₈H₁₁N₅.

-

Monoisotopic Mass: 177.1014 g/mol .

-

Expected Ion (ESI+): [M+H]⁺ = 178.1093 m/z.

The high-resolution mass spectrum should confirm this exact mass, validating the elemental composition.

Predicted Fragmentation Pathway

While ESI is a soft technique, some fragmentation can be induced. A primary and highly characteristic fragmentation pathway for N-alkyl amines is alpha-cleavage .

Caption: Predicted major fragmentation pathways for N-propyl-9H-purin-6-amine in ESI-MS/MS.

This alpha-cleavage, involving the homolytic cleavage of the C-C bond adjacent to the nitrogen, is a dominant process for aliphatic amines.[4] The loss of an ethyl radical (29 Da) from the N-propyl group attached to the exocyclic amine would lead to a prominent fragment ion at m/z 148.1. Another likely fragmentation is the loss of propene (42 Da) via a McLafferty-type rearrangement, resulting in a fragment corresponding to protonated adenine at m/z 136.1.

Conclusion

The structural confirmation of N-propyl-9H-purin-6-amine is achieved through the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the N-H bond and alkyl chains. Finally, high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the identity and purity of the target compound, providing a solid analytical foundation for subsequent stages of drug development.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Author, A. A. (Year). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-Methoxypropyl)-9H-purin-6-amine. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Giner-Sorolla, A., & Bendich, A. (1966). The Synthesis and Properties of Substituted 6-hydroxylaminopurines. Biochemistry, 5(9), 3057-61.

-

MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

-

NIST. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Alkyl- and Arylamino-9-(tetrahydro-2-pyranyl)purines via 6-Methylsulfonylpurine. Retrieved from [Link]

-

Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Retrieved from [Link]

Sources

Solubility and stability of N-propyl-9H-purin-6-amine in different solvents

An In-depth Technical Guide to the Solubility and Stability of N-propyl-9H-purin-6-amine

N-propyl-9H-purin-6-amine, a substituted purine analog, is a molecule of interest in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a detailed examination of the solubility and stability of N-propyl-9H-purin-6-amine, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge required for formulation, screening, and analytical method development.

Physicochemical Properties of N-propyl-9H-purin-6-amine

A molecule's fundamental properties govern its behavior in various chemical environments. N-propyl-9H-purin-6-amine is a derivative of adenine, featuring a propyl group attached to the nitrogen at the 9-position of the purine ring.

| Property | Value | Source |

| IUPAC Name | 9-propylpurin-6-amine | [1] |

| Synonyms | 9-n-Propyladenine, N6-propyladenine | [2] |

| CAS Number | 707-98-2 | [2] |

| Molecular Formula | C₈H₁₁N₅ | [1] |

| Molecular Weight | 177.21 g/mol | [1] |

| XLogP3 | 0.7 | [1] |

| Storage Condition | 2-8°C Refrigerator | [2] |

The XLogP3 value of 0.7 suggests that N-propyl-9H-purin-6-amine has a relatively balanced hydrophilic-lipophilic character, which will influence its solubility across different solvent polarities. The recommended storage condition of 2-8°C indicates that the compound may be susceptible to degradation at ambient temperatures over long periods.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption, distribution, and overall bioavailability. The introduction of the n-propyl group to the purine core at the N9 position is expected to increase its lipophilicity compared to unsubstituted adenine. This structural modification will decrease its solubility in highly polar solvents like water and enhance its solubility in organic solvents.

Predicted Solubility in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The purine core with its nitrogen atoms allows for hydrogen bonding, but the non-polar propyl chain reduces overall polarity, limiting solubility in highly polar protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water, making them effective at solvating molecules with both polar and non-polar regions. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | The presence of the propyl group and the aromatic purine ring allows for van der Waals interactions with these solvents. |

| Aqueous Buffers | pH-adjusted solutions | pH-Dependent | As a purine analog, the molecule has basic nitrogen atoms. Solubility in aqueous media is expected to increase significantly at lower pH values due to the formation of a more soluble protonated salt. |

Experimental Workflow for Solubility Determination

To establish a definitive, quantitative solubility profile, a systematic experimental approach is necessary. The shake-flask method is a gold-standard technique for this purpose.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol for Solubility Measurement

-

Preparation of Saturated Solutions : Add an excess amount of N-propyl-9H-purin-6-amine (enough to ensure undissolved solid remains) to a series of vials, each containing a known volume of a different solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).

-

Equilibration : Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation : After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification : Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of N-propyl-9H-purin-6-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Chemical Stability Profile

Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5] Purine analogs can be susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis.[6][7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[8][9] These studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[10]

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

This protocol is designed based on the principles outlined in ICH guidelines.[8]

-

Stock Solution Preparation : Prepare a stock solution of N-propyl-9H-purin-6-amine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1M HCl. Store at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1M NaOH. Store at room temperature. Purine analogs are often more stable in alkaline solutions than acidic ones, but this must be confirmed.[6][7]

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Degradation : Store the stock solution (and a sample of the solid compound) in a temperature-controlled oven at 60°C.

-

Photolytic Degradation : Expose the stock solution (and a sample of the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

-

-

Time Points and Analysis : Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method, which is capable of separating the intact drug from all degradation products.

-

Data Interpretation :

-

Assess Degradation : Calculate the percentage of degradation for the parent compound under each condition.

-

Mass Balance : Ensure that the decrease in the parent compound peak is reasonably balanced by the appearance of degradation product peaks.

-

Identify Degradants : If significant degradation occurs, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

-

Studies on similar adenine-based compounds have shown that they can be quite stable in mildly alkaline solutions even at elevated temperatures, but degradation can occur under acidic conditions.[7][11] The primary degradation pathway for many purine nucleosides under acidic conditions is the hydrolysis of the glycosidic bond; for N9-substituted purines like this one, cleavage of the N9-propyl bond could be a potential degradation route.

Conclusion

While direct, published quantitative data on the solubility and stability of N-propyl-9H-purin-6-amine is scarce, a robust understanding can be built upon its physicochemical properties and data from structurally related purine analogs. Its solubility is predicted to be moderate in a range of organic solvents and pH-dependent in aqueous media. Its stability profile, like that of many purines, is likely to be most sensitive to acidic conditions.

The experimental protocols detailed in this guide provide a comprehensive framework for researchers to quantitatively determine the solubility in any solvent of interest and to rigorously assess the compound's intrinsic stability. These empirical data are indispensable for advancing the development of N-propyl-9H-purin-6-amine in any research or pharmaceutical context.

References

-

PubChem. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436. Available from: [Link]

-

National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

-

Pharmaffiliates. CAS No : 707-98-2 | Product Name : 9-Propyl-9H-purin-6-amine. Available from: [Link]

-

Ergun, M., & O'Brien, C. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 228–236. Available from: [Link]

-

Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

-

Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

PubChem. 9-isopropyl-9H-purin-6-amine | C8H11N5 | CID 414707. Available from: [Link]

-

PubChem. 9-(prop-2-yn-1-yl)-9H-purin-6-amine. Available from: [Link]

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

-

PubMed. Stability of adenine-based cytokinins in aqueous solution. Available from: [Link]

-

Virtuous Lifesciences. (E)-9-(prop-1-enyl)-9H-purin-6-amine. Available from: [Link]

-

PubChem. 9H-Purin-6-amine, N,9-dimethyl-. Available from: [Link]

-

Wikipedia. Purine analogue. Available from: [Link]

-

Abakir, A., et al. (2020). N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. Nature Genetics, 52(1), 48–55. Available from: [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

-

Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

-

Pharmaffiliates. (E)-9-(Prop-1-enyl)-9H-purin-6-amine. Available from: [Link]

-

Gergel, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1064–o1065. Available from: [Link]

-

National Pharmaceutical Regulatory Agency. GUIDELINE FOR STABILITY DATA. Available from: [Link]

-

Matrix Fine Chemicals. 9H-PURIN-6-AMINE | CAS 73-24-5. Available from: [Link]

-

Patel, D., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488. Available from: [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(2), 023102. Available from: [Link]

Sources

- 1. 9-Propyl-9h-purin-6-amine | C8H11N5 | CID 247436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. biomedres.us [biomedres.us]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-propyl-9H-purin-6-amine: A Technical Guide to Target Identification and Validation

Abstract

N-propyl-9H-purin-6-amine, a synthetic purine derivative, stands as a molecule of significant interest within the drug discovery landscape. While direct biological data for this specific compound is nascent, a wealth of structure-activity relationship (SAR) studies on analogous N6- and 9-alkyl-substituted purines provides a robust framework for predicting its potential therapeutic targets. This in-depth technical guide synthesizes the current understanding of purine pharmacology to propose and detail the experimental validation of key therapeutic targets for N-propyl-9H-purin-6-amine. We will delve into the rationale behind prioritizing adenosine receptors, viral enzymes, and cancer-related pathways, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals to empirically test these hypotheses. The following guide is structured to empower researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system is a cornerstone of life, forming the building blocks of nucleic acids (adenine and guanine) and playing a pivotal role in cellular signaling and energy metabolism through molecules like adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP). This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, with numerous approved drugs and clinical candidates derived from this core. Modifications at various positions of the purine ring, particularly at the N6 and N9 positions, have yielded compounds with a wide spectrum of biological activities, including antiviral, anticancer, and modulatory effects on G-protein coupled receptors (GPCRs).

N-propyl-9H-purin-6-amine, with its N-propyl substituent, is poised to interact with specific biological targets. The size and lipophilicity of the propyl group are critical determinants of its binding affinity and selectivity. This guide will explore the most probable therapeutic targets based on established SAR principles for related N-alkylpurine analogs.

Predicted Therapeutic Target Classes and Rationale

Based on the extensive literature on N-alkylated purines, we can logically infer several high-priority target classes for N-propyl-9H-purin-6-amine.

Adenosine Receptors: Modulating Cellular Signaling

Adenosine receptors (ARs) are a family of four GPCR subtypes (A1, A2A, A2B, and A3) that are ubiquitously expressed and regulate a vast array of physiological processes. N6-substituted adenosine analogs are well-established modulators of these receptors.

-

Rationale for Targeting: The N6 position of adenosine is a key site for interaction with ARs. The nature of the substituent at this position dictates the affinity and selectivity for the different receptor subtypes. Studies have shown that N6-alkyl groups can confer selectivity. For instance, smaller N6-alkyl groups have been associated with selectivity for human A3ARs versus rat A3ARs[1]. The A1 receptor demonstrates a tolerance for bulkier N6-substituents, with aliphatic groups of four or more carbons showing high potency[2]. The propyl group of N-propyl-9H-purin-6-amine falls within a range that could confer activity at one or more of these receptor subtypes.

-

Potential Therapeutic Implications:

-

A1 Receptor Agonism: Cardioprotection, neuroprotection, and anti-inflammatory effects.

-

A2A Receptor Antagonism: Treatment of Parkinson's disease and as an adjunct in cancer immunotherapy.

-

A2B Receptor Modulation: Involvement in inflammation and vascular function.

-

A3 Receptor Agonism: Cardioprotective and anti-inflammatory effects[1].

-

Viral Enzymes: Combating Infectious Diseases

Acyclic nucleoside phosphonates, which are structurally related to 9-substituted purines, are a cornerstone of antiviral therapy. These compounds often act as chain terminators of viral nucleic acid synthesis.

-

Rationale for Targeting: The 9-position of the purine ring is crucial for the attachment of the ribose or a ribose-like moiety. 9-alkyladenine derivatives have been explored as antiviral agents. For example, (S)-9-(2,3-dihydroxypropyl)adenine has demonstrated antiviral activity[3]. While N-propyl-9H-purin-6-amine lacks the phosphonate group common in many potent antivirals, its 9-propyl chain could still allow it to interact with the active site of viral polymerases or reverse transcriptases, potentially acting as a competitive inhibitor.

-

Potential Therapeutic Implications:

-

HIV Reverse Transcriptase Inhibition: Management of HIV/AIDS.

-

Hepatitis B Virus (HBV) Polymerase Inhibition: Treatment of chronic hepatitis B.

-

Broad-spectrum Antiviral Activity: Potential activity against other viruses that rely on RNA or DNA polymerases for replication.

-

Anticancer and Antiparasitic Activity

Purine analogs have a long history in cancer chemotherapy, primarily as antimetabolites that interfere with nucleic acid synthesis. Furthermore, some purine derivatives have shown activity against various parasites.

-

Rationale for Targeting: Rapidly proliferating cancer cells have a high demand for nucleic acid precursors. Purine analogs can be incorporated into DNA or RNA, leading to chain termination and apoptosis. They can also inhibit enzymes involved in purine metabolism. The cytotoxic effects of N6- and 9-substituted purines have been documented against various cancer cell lines. Additionally, parasites like Leishmania are often purine auxotrophs, meaning they cannot synthesize purines de novo and rely on salvaging them from the host. This dependency makes their purine salvage pathways attractive drug targets.

-

Potential Therapeutic Implications:

-

Cytotoxicity in Cancer Cells: Treatment of various solid and hematological malignancies.

-

Inhibition of Parasitic Growth: Development of new treatments for diseases like leishmaniasis.

-

Experimental Validation: Protocols and Methodologies

To empirically determine the therapeutic targets of N-propyl-9H-purin-6-amine, a systematic approach involving a series of well-defined in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.

Adenosine Receptor Profiling

A primary step is to screen the compound against all four adenosine receptor subtypes to determine its binding affinity and functional activity.

These assays determine the affinity of the test compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol: Adenosine A1 Receptor Binding Assay

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor in appropriate media.

-

Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), the radioligand [³H]-DPCPX (a selective A1 antagonist), and varying concentrations of N-propyl-9H-purin-6-amine.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol can be adapted for A2A, A2B, and A3 receptors using appropriate cell lines and radioligands (e.g., [³H]-ZM241385 for A2A, [¹²⁵I]-AB-MECA for A3).

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling of the receptor (i.e., changes in intracellular cAMP levels).

Protocol: A2A Adenosine Receptor cAMP Functional Assay

-

Cell Culture and Seeding: Culture HEK293 cells stably expressing the human A2A adenosine receptor. Seed the cells into a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of N-propyl-9H-purin-6-amine and a known A2A agonist (e.g., NECA) in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[4].

-

Cell Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate at room temperature for 30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions[4].

-

Data Analysis:

-

Agonist Mode: Generate a dose-response curve for N-propyl-9H-purin-6-amine to determine its EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of N-propyl-9H-purin-6-amine before stimulating with a fixed concentration of a known agonist. Determine the IC₅₀ value for the inhibition of the agonist response.

-

Diagram: Adenosine Receptor Signaling and Assay Workflow

Caption: Workflow for assessing adenosine receptor functional activity.

Antiviral Activity Screening

To evaluate the potential of N-propyl-9H-purin-6-amine as an antiviral agent, an initial screen against a common retrovirus is recommended.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

-

Reagents: Obtain a commercial HIV-1 Reverse Transcriptase Assay kit, which typically includes the enzyme, a template-primer (e.g., poly(A)·oligo(dT)), dNTPs, and a detection system (e.g., colorimetric or fluorescent)[5][6].

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer, dNTPs, HIV-1 RT enzyme, and varying concentrations of N-propyl-9H-purin-6-amine. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the reverse transcription reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of newly synthesized DNA according to the kit's instructions. This may involve capturing the biotinylated DNA on a streptavidin-coated plate and detecting it with a peroxidase-conjugated antibody[5].

-

Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Diagram: Reverse Transcriptase Inhibition Assay

Caption: Principle of the HIV reverse transcriptase inhibition assay.

Cytotoxicity and Antiparasitic Assays

An essential step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer). Seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of N-propyl-9H-purin-6-amine to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[7].

-